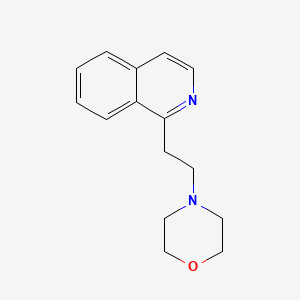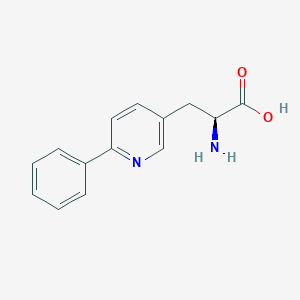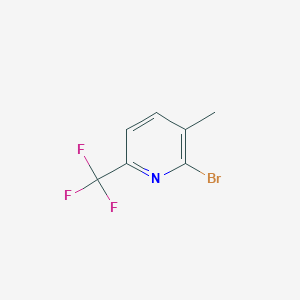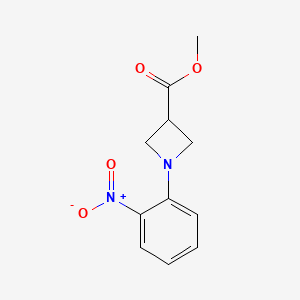
2-(Trimethylsilyl)ethyl cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is an organosilicon compound that features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a cyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate can be synthesized through a multi-step process starting from 2-(trimethylsilyl)ethanol. The general synthetic route involves the following steps:
Formation of 2-(Trimethylsilyl)ethyl chloroformate: This intermediate is prepared by reacting 2-(trimethylsilyl)ethanol with phosgene or a similar chlorinating agent under controlled conditions.
Reaction with Cyclohexylamine: The 2-(trimethylsilyl)ethyl chloroformate is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of the carbamate group suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the trimethylsilyl group.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Oxidizing and Reducing Agents: Potential oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexylcarbamic acid and 2-(trimethylsilyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Trimethylsilyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as a protecting group for amines and alcohols, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl cyclohexylcarbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the reactivity and stability of target molecules .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of various organosilicon compounds.
Uniqueness
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is unique due to its combination of a trimethylsilyl group and a cyclohexylcarbamate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective protection and modification of functional groups .
特性
CAS番号 |
84906-66-1 |
|---|---|
分子式 |
C12H25NO2Si |
分子量 |
243.42 g/mol |
IUPAC名 |
2-trimethylsilylethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-16(2,3)10-9-15-12(14)13-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,13,14) |
InChIキー |
PGXNNBVBPXINTR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)

![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)






![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)
